molecular formula C8H8Cl3NO2 B12687710 2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride CAS No. 97416-95-0

2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride

Katalognummer: B12687710
CAS-Nummer: 97416-95-0
Molekulargewicht: 256.5 g/mol
InChI-Schlüssel: WAQZLMDGZJOXJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride is a chemical compound with the molecular formula C8H6Cl2O2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of chloro and hydroxy groups attached to a phenyl ring, making it a versatile molecule for different chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride typically involves the chlorination of 3-chloro-4-hydroxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the phenyl ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain the reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethanaminium chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Eigenschaften

CAS-Nummer

97416-95-0

Molekularformel

C8H8Cl3NO2

Molekulargewicht

256.5 g/mol

IUPAC-Name

[2-chloro-1-(3-chloro-4-hydroxyphenyl)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-5-3-4(1-2-6(5)12)7(11)8(10)13;/h1-3,7,12H,11H2;1H

InChI-Schlüssel

WAQZLMDGZJOXJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(=O)Cl)[NH3+])Cl)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.